molecular formula C10H14N4S B12929928 9-Ethyl-6-propan-2-ylsulfanylpurine CAS No. 15923-46-3

9-Ethyl-6-propan-2-ylsulfanylpurine

Cat. No.: B12929928
CAS No.: 15923-46-3
M. Wt: 222.31 g/mol
InChI Key: VPRNEUZJOSJGRL-UHFFFAOYSA-N
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Description

9-Ethyl-6-(isopropylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group at the 9th position and an isopropylthio group at the 6th position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-6-(isopropylthio)-9H-purine typically involves the alkylation of 6-thiopurine with isopropyl halides under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The ethylation at the 9th position can be achieved using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-6-(isopropylthio)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The ethyl and isopropylthio groups can be substituted with other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, K2CO3, NaH, KOtBu

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted purines depending on the reagents and conditions used.

Scientific Research Applications

9-Ethyl-6-(isopropylthio)-9H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition and binding mechanisms.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-Ethyl-6-(isopropylthio)-9H-purine involves its incorporation into biological systems where it can interact with nucleic acids and enzymes. The compound may act as a competitive inhibitor of enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA replication and repair. Its molecular targets include DNA polymerases and other enzymes that recognize purine substrates.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A thiopurine used as a chemotherapy agent.

    Azathioprine: An immunosuppressive drug that is a prodrug of 6-mercaptopurine.

    Thioguanine: Another thiopurine used in the treatment of leukemia.

Uniqueness

9-Ethyl-6-(isopropylthio)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and isopropylthio groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

15923-46-3

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

9-ethyl-6-propan-2-ylsulfanylpurine

InChI

InChI=1S/C10H14N4S/c1-4-14-6-13-8-9(14)11-5-12-10(8)15-7(2)3/h5-7H,4H2,1-3H3

InChI Key

VPRNEUZJOSJGRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2SC(C)C

Origin of Product

United States

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